molecular formula C7H3BrF3NO3 B1530030 1-Bromo-3-difluoromethoxy-5-fluoro-4-nitrobenzene CAS No. 1807196-18-4

1-Bromo-3-difluoromethoxy-5-fluoro-4-nitrobenzene

Cat. No.: B1530030
CAS No.: 1807196-18-4
M. Wt: 286 g/mol
InChI Key: PWDBKXCUKLEEOR-UHFFFAOYSA-N
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Description

1-Bromo-3-difluoromethoxy-5-fluoro-4-nitrobenzene is an organic compound characterized by the presence of bromine, fluorine, and nitro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-difluoromethoxy-5-fluoro-4-nitrobenzene can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common approach involves the nitration of 1-bromo-3-difluoromethoxy-5-fluorobenzene using nitric acid and sulfuric acid under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of specialized reactors and catalysts to ensure high yield and purity. The process may also involve purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-difluoromethoxy-5-fluoro-4-nitrobenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be carried out using reducing agents such as iron (Fe) and hydrochloric acid (HCl).

  • Substitution: Substitution reactions often involve the use of nucleophiles such as sodium hydroxide (NaOH) and halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-Bromo-3-difluoromethoxy-5-fluoro-4-nitrobenzene has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the context in which the compound is used and the specific reactions it undergoes.

Comparison with Similar Compounds

1-Bromo-3-difluoromethoxy-5-fluoro-4-nitrobenzene is unique due to its combination of functional groups. Similar compounds include:

  • 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene: Similar structure but with a methyl group instead of a difluoromethoxy group.

  • 1-Bromo-5-(difluoromethoxy)-2-fluoro-4-nitrobenzene: Similar structure but with a different arrangement of substituents.

Properties

IUPAC Name

5-bromo-1-(difluoromethoxy)-3-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO3/c8-3-1-4(9)6(12(13)14)5(2-3)15-7(10)11/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDBKXCUKLEEOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)[N+](=O)[O-])F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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